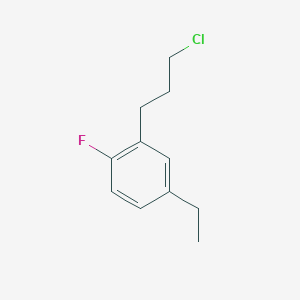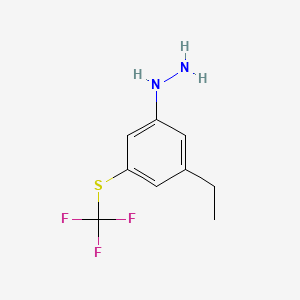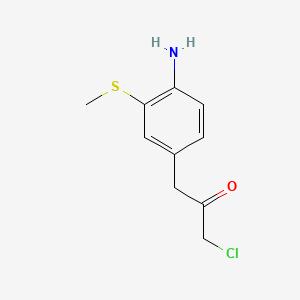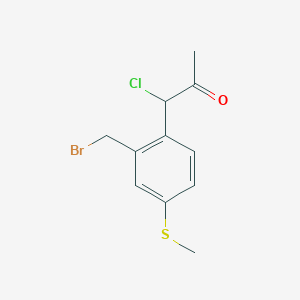![molecular formula C15H15N3 B14063986 Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- CAS No. 87698-96-2](/img/structure/B14063986.png)
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- is a chemical compound with the molecular formula C10H6N2. It is also known by various other names such as malononitrile, benzylidene-, and α-cyanocinnamonitrile . This compound is characterized by the presence of a phenyl group attached to a methylene bridge, which is further connected to a piperidinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- typically involves the reaction of benzylidene malononitrile with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
類似化合物との比較
Similar Compounds
Some compounds similar to propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- include:
Malononitrile, benzylidene-: A closely related compound with similar structural features.
α-Cyanocinnamonitrile: Another compound with a similar chemical structure and reactivity.
Uniqueness
What sets propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]- apart from these similar compounds is its unique combination of a phenyl group, methylene bridge, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
87698-96-2 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC名 |
2-[(2-piperidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3/c16-11-13(12-17)10-14-6-2-3-7-15(14)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2 |
InChIキー |
FUENHOWAPWAUMX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=CC=C2C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


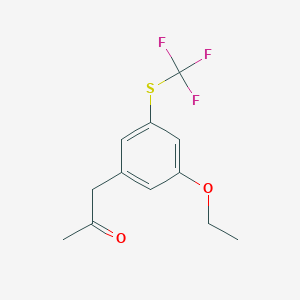
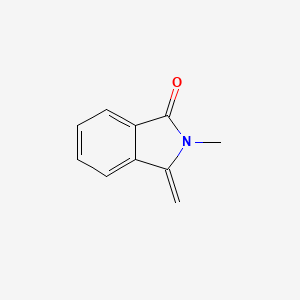
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
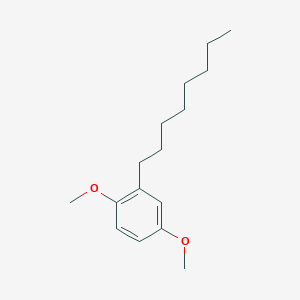
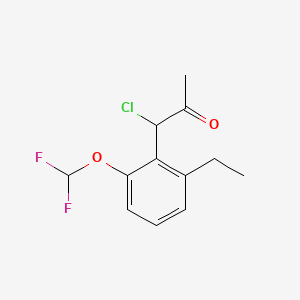
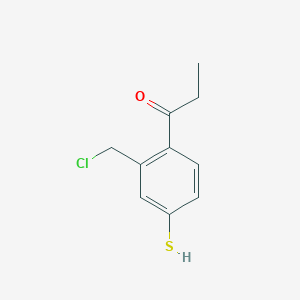
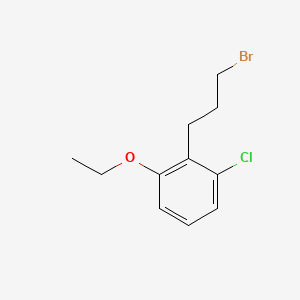
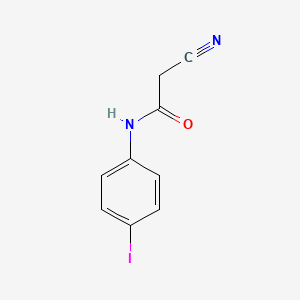
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
